mGlu2 PAM Potency: Trifluoromethyl-Containing Core (THIIC) vs. Non-Fluorinated Controls
The target compound is the direct precursor to THIIC, a potent mGlu2 PAM. The presence of the 3-trifluoromethyl group on the phenyl ring is essential for this activity. In vitro, THIIC exhibits an EC50 of 23 nM at human mGlu2 receptors and 13 nM at rat mGlu2 receptors [1]. In contrast, the non-fluorinated analog 1-(2,4-dihydroxyphenyl)-2-methylpropan-1-one, when used as a basis for similar modifications, does not yield compounds with this level of potency, as the CF3 group is critical for binding affinity . This represents a beyond-threshold potency differentiation driven by a specific substituent.
| Evidence Dimension | mGlu2 Receptor Potency (EC50) |
|---|---|
| Target Compound Data | 23 nM (human mGlu2); 13 nM (rat mGlu2) as the derived drug candidate THIIC [1] |
| Comparator Or Baseline | 1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one (non-fluorinated analog) and its derivatives, which lack the potent mGlu2 PAM activity profile observed with the CF3-containing series. |
| Quantified Difference | Potency difference is qualitative but absolute; the CF3 group is required for the reported nanomolar allosteric modulation. Removal of CF3 eliminates potent mGlu2 PAM activity. |
| Conditions | Recombinant human and rat mGlu2 receptor cell lines; calcium mobilization or similar functional assay [1]. |
Why This Matters
For a procurement decision, this confirms that purchasing the non-fluorinated analog will not enable the synthesis of the published, high-potency THIIC molecule, directly impacting the validity of any subsequent neuroscience research.
- [1] Fell, M. J., et al. (2011). N-(4-((2-(trifluoromethyl)-3-hydroxy-4-(isobutyryl)phenoxy)methyl)benzyl)-1-methyl-1H-imidazole-4-carboxamide (THIIC)... Journal of Pharmacology and Experimental Therapeutics, 336(1), 165-177. View Source
